molecular formula C17H16 B1319497 2-Ethyl-7-phenyl-1H-indene CAS No. 154380-63-9

2-Ethyl-7-phenyl-1H-indene

Cat. No.: B1319497
CAS No.: 154380-63-9
M. Wt: 220.31 g/mol
InChI Key: WJTHSRTZOOWAEG-UHFFFAOYSA-N
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Description

2-Ethyl-7-phenyl-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of an ethyl group at the second position and a phenyl group at the seventh position on the indene skeleton. Indenes are known for their aromatic properties and are used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-phenyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by a ruthenium complex, such as TpRuPPh3(CH3CN)2PF6, in hot toluene. The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-7-phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Introduction of halogens or other functional groups onto the indene ring.

Scientific Research Applications

2-Ethyl-7-phenyl-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and interactions due to its aromatic properties.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-phenyl-1H-indene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can participate in π-π interactions and hydrophobic interactions with various biomolecules. These interactions can influence biological pathways and cellular processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

  • 2-Methyl-7-phenyl-1H-indene
  • 2-Ethyl-6-phenyl-1H-indene
  • 2-Propyl-7-phenyl-1H-indene

Comparison: 2-Ethyl-7-phenyl-1H-indene is unique due to the specific positioning of the ethyl and phenyl groups on the indene skeleton. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-ethyl-7-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTHSRTZOOWAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593571
Record name 2-Ethyl-7-phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154380-63-9
Record name 2-Ethyl-7-phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5 L flask was equipped as in Example 3.178 g 2-ethyl-7-chloroindene (1 mol %), 1 L ether and 10.8 g Ni(dpp) (0.02 mol, 2 mol %) added, followed by 355 mL of 3.1M phenylmagnesium bromide in either (1.1 mol, 10% excess). After quenching and work-up by the method described in Example 3, 176 g 2-ethyl-7-phenylindene (0.8 mol) was obtained by vacuum distillation at 140° C. in 80% yield.
Quantity
3.178 g
Type
reactant
Reaction Step One
[Compound]
Name
Ni(dpp)
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
355 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 5L flask was equipped as in Example 3. 178 g 2-ethyl-7-chloroindene (1 mol), 1L ether and 10.8 g Ni(dpp) (0.02 mol, 2 mol %) added, followed by 355 mL of 3.1M phenylmagnesium bromide in ether (1.1 mol, 10% excess). After quenching and work-up by the method described in Example 3, 176 g 2-ethyl-7-phenylindene (0.8 mol) was obtained by vacuum distillation at 140° C. in 80% yield.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ni(dpp)
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
355 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 mol
Type
solvent
Reaction Step Four

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